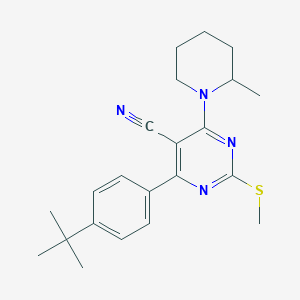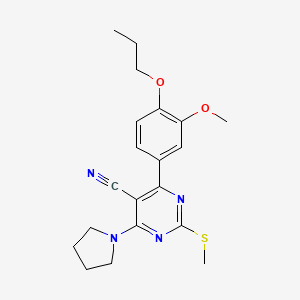![molecular formula C24H26N4S B7834811 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834811.png)
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a tert-butylphenyl group, a methylsulfanyl group, and a phenylethylamino group attached to a pyrimidine ring
準備方法
The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butylphenyl, methylsulfanyl, and phenylethylamino groups are introduced through various substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial production methods may involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反応の分析
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium on carbon.
科学的研究の応用
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE include:
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-AMINOPYRIMIDINE: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(PHENYLAMINO)PYRIMIDINE: Contains a phenylamino group instead of a phenylethylamino group, which may influence its interaction with molecular targets.
4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-(METHYLAMINO)PYRIMIDINE: Has a methylamino group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.
特性
IUPAC Name |
4-(4-tert-butylphenyl)-2-methylsulfanyl-6-(1-phenylethylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4S/c1-16(17-9-7-6-8-10-17)26-22-20(15-25)21(27-23(28-22)29-5)18-11-13-19(14-12-18)24(2,3)4/h6-14,16H,1-5H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTLIWJLWFNPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-TERT-BUTYLPHENYL)-6-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834733.png)

![4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834742.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834750.png)
![4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-[(PROP-2-EN-1-YL)AMINO]PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834752.png)
![4-(4-TERT-BUTYLPHENYL)-6-[4-(3-METHYLPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834758.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(3-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834762.png)
![4-(4-TERT-BUTYLPHENYL)-6-{[2-(4-FLUOROPHENYL)ETHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834770.png)
![1-[6-[4-(TERT-BUTYL)PHENYL]-5-CYANO-2-(METHYLSULFANYL)-4-PYRIMIDINYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B7834775.png)
![4-[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834779.png)

![4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834793.png)
![4-[METHYL(PHENYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B7834806.png)
![4-(4-TERT-BUTYLPHENYL)-6-[(4-FLUOROPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE](/img/structure/B7834808.png)
